1,10-phenanthroline-2,9-dicarboxylic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

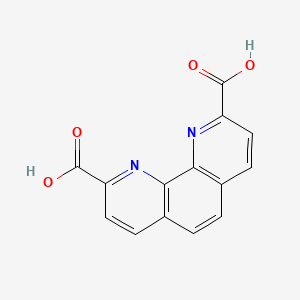

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,10-phenanthroline-2,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSVCROWUPWXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428797 | |

| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-61-2 | |

| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Phenanthroline Derivatives in Coordination Chemistry and Materials Science

Derivatives of 1,10-phenanthroline (B135089), a heterocyclic organic compound, are cornerstones in the field of coordination chemistry. wikipedia.org Their rigid, planar structure and the presence of two nitrogen atoms positioned for chelation allow them to form stable complexes with a wide array of metal ions. wikipedia.orgacs.org This inherent stability and coordinating ability have led to their use in a multitude of applications.

In the realm of materials science , phenanthroline derivatives are integral to the development of luminescent materials. Their complexes, particularly with rare earth elements, can exhibit strong luminescence, making them suitable for applications in optical devices and as probes in biological imaging. acs.org For instance, europium complexes with derivatives of PDA have been explored for circularly polarized luminescence. Furthermore, the robust nature of the phenanthroline scaffold has been exploited in the creation of sophisticated supramolecular architectures, such as rotaxanes and catenanes, which are at the forefront of molecular machine research. rsc.org

The catalytic properties of phenanthroline-metal complexes are also of considerable importance. nbinno.com By modifying the substituents on the phenanthroline ring, researchers can fine-tune the electronic and steric properties of the resulting metal catalyst, enhancing its activity, selectivity, and stability for various chemical transformations, including asymmetric catalysis. wikipedia.orgnbinno.com Moreover, diamide (B1670390) derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid have demonstrated high selectivity in the separation of actinides and lanthanides, a critical process in the management of used nuclear fuel. mdpi.com

Historical Context of 1,10 Phenanthroline 2,9 Dicarboxylic Acid Research

The journey of 1,10-phenanthroline (B135089) and its derivatives in scientific literature dates back to the late 19th century. The parent compound, 1,10-phenanthroline, was first synthesized by F. Blau in 1898. wku.edu A more refined synthetic method was later published in 1947, solidifying its availability for broader research. wku.edu The general synthesis of 1,10-phenanthroline can be achieved through successive Skraup reactions of glycerol (B35011) with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent. wikipedia.org

The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid itself represents a further step in the functionalization of the phenanthroline core to create more sophisticated ligands. One documented synthetic route involves the oxidation of 2,9-bis(trichloromethyl)-1,10-phenanthroline with concentrated sulfuric acid. chemicalbook.com Research from the mid-20th century laid the groundwork for the functionalization of the phenanthroline structure at various positions, with seminal work from the 1950s onwards exploring the diverse reactivity of the carbon atoms. acs.org This historical progression has enabled the development of a wide range of substituted phenanthrolines, including PDA, tailored for specific applications in coordination chemistry and beyond.

Ligand Design Principles and Preorganization in 1,10 Phenanthroline 2,9 Dicarboxylic Acid

Established Synthetic Pathways for this compound

The preparation of this compound is most commonly achieved through the oxidation of appropriately substituted phenanthroline precursors. Several alternative routes have also been explored to access this important compound.

The most prevalent and well-documented method for synthesizing this compound involves the oxidation of 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine (B1678164). mdpi.comresearchgate.netgoogle.com This transformation is typically conducted in a two-step sequence. google.com

First, neocuproine is oxidized to the intermediate 1,10-phenanthroline-2,9-dicarboxaldehyde. researchgate.netresearchgate.net A frequently used oxidizing agent for this step is selenium dioxide (SeO₂), often in a dioxane/water solvent system under reflux. researchgate.netgoogle.com The subsequent oxidation of the dialdehyde (B1249045) to the target dicarboxylic acid is then accomplished using a stronger oxidizing agent, such as nitric acid (HNO₃). researchgate.netgoogle.comresearchgate.net A detailed procedure involves refluxing the dialdehyde intermediate with a 4:1 mixture of nitric acid and water, which upon cooling, precipitates the dicarboxylic acid monohydrate. researchgate.net

An alternative single-step oxidation of neocuproine can be performed using sodium chlorite (B76162) (NaClO₂) in water under mild conditions. mdpi.com However, this method's selectivity can be scale-dependent, with the formation of chlorinated by-products observed in larger-scale reactions. mdpi.com

The oxidation strategy is not limited to neocuproine. For instance, 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid can be prepared by oxidizing 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline with (diacetoxyiodo)benzene, a reaction catalyzed by iron(III)porphyrins. nih.gov

Table 1: Common Oxidation Pathways to this compound and its Derivatives

| Starting Material | Oxidizing Agent(s) | Intermediate (if any) | Final Product | Reference |

|---|---|---|---|---|

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | 1. SeO₂ 2. HNO₃ | 1,10-Phenanthroline-2,9-dicarboxaldehyde | This compound | researchgate.netgoogle.com |

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | NaClO₂ | Not applicable | This compound | mdpi.com |

| 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline | PhI(OAc)₂ / Iron(III)porphyrin catalyst | Not applicable | 4,7-Diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid | nih.gov |

Beyond oxidation, other synthetic strategies have been developed. One highly efficient method involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline. chemicalbook.com Stirring this precursor in concentrated sulfuric acid at 85°C results in a quantitative yield of this compound upon workup. chemicalbook.com

Palladium-catalyzed reactions also provide a viable route. For example, the alkoxycarbonylation of 3,8-dibromo-1,10-phenanthroline (B9566) has been investigated for the synthesis of 1,10-phenanthroline-3,8-dicarboxylic acid. researchgate.net While hydrolysis of ester or nitrile groups on the phenanthroline core is a conceptually straightforward approach, it has been noted that such reactions can sometimes lead to unexpected products. mdpi.comresearchgate.net The classical Skraup synthesis has also been mentioned as a potential, albeit more complex, route involving in-situ oxidation. researchgate.net

Functionalization and Derivatization of the this compound Core

The dicarboxylic acid serves as a versatile platform for further chemical modification. Functionalization can be achieved by introducing substituents onto the phenanthroline ring or by transforming the carboxylic acid groups into other functional moieties, such as amides.

Modifying the phenanthroline backbone, particularly at the 4 and 7-positions, is a key strategy for tuning the properties of the final molecule. A convenient and high-yielding synthesis of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid has been reported, providing a versatile intermediate for further derivatization. researchgate.netacs.org

From this chlorinated precursor, a variety of substituents can be introduced via nucleophilic aromatic substitution. This allows for the synthesis of derivatives such as:

4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides . researchgate.netacs.org

4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid diamides . researchgate.net

4,7-dimethoxy- and 4,7-diazido-substituted phenanthrolines . researchgate.net

This approach has been used to create a wide range of substituted diamides to systematically study how modifications to the phenanthroline core affect properties like solubility and extraction capabilities for f-elements. researchgate.netnih.gov

The conversion of the two carboxylic acid groups into amides is one of the most significant derivatization strategies for this compound. These diamides have garnered considerable interest as highly selective ligands, particularly for the separation of actinides and lanthanides. nih.govmdpi.com

The standard synthetic method involves a two-step process:

Activation of the dicarboxylic acid, typically by converting it to the more reactive diacyl chloride. mdpi.comnih.gov

Reaction of the diacyl chloride with a primary or secondary amine to form the corresponding diamide (B1670390). mdpi.comnih.gov

A broad spectrum of diamides has been synthesized by varying the amine component, leading to ligands with diverse structural features and properties. researchgate.net For challenging couplings, particularly with electron-deficient amines, a protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) has proven effective. nih.gov

This amidation strategy has been extended to the synthesis of macrocycles. By using diamines as the coupling partner, macrocyclic diamides can be formed. A notable example is the reaction of the diacyl chloride of this compound with piperazine (B1678402), which yields 24-membered macrocyclic diamides in good yields. mdpi.comnih.gov More complex structures, such as macrocycles containing two phenanthroline units, have also been prepared. researchgate.net

Table 2: Examples of Amide and Macrocycle Synthesis from this compound

| Derivative Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Acyclic Diamides | Dicarboxylic acid (as acyl chloride) + various amines | Used as selective extractants for f-block elements. | nih.govmdpi.com |

| Macrocyclic Diamides | Dicarboxylic acid (as acyl chloride) + Piperazine | Forms 24-membered macrocycles. | mdpi.comnih.gov |

| Macrocyclic Bis-phenanthrolines | Dicarboxylic acid (as acyl chloride) + Diamine | Contains two phenanthroline cores within the macrocyclic structure. | researchgate.net |

The utility of this compound extends beyond amide formation. The carboxylate groups are excellent coordinating moieties for constructing larger supramolecular structures. They have been used as organic linkers to assemble metal-organic frameworks (MOFs) and coordination polymers with metal ions such as lanthanides. researchgate.net

The synthetic intermediate, 1,10-phenanthroline-2,9-dicarboxaldehyde, is also a valuable precursor for other functionalized analogs. For example, it can be reacted with aminoguanidine (B1677879) or thiosemicarbazide (B42300) to form bis(guanylhydrazone) or bis(thiosemicarbazone) derivatives, respectively. researchgate.netmdpi.com These derivatives are of interest for their own coordination chemistry and biological activities. researchgate.netmdpi.com The formation of 24-membered macrocycles via reaction of the corresponding diacyl chlorides with piperazine is a key example of creating other functionalized macrocycles from this core structure. mdpi.comnih.gov

Structural Elucidation of Metal Complexes Formed with this compound

The precise three-dimensional arrangement of atoms in the metal complexes of PDA has been investigated in both the solid state and in solution, providing critical insights into the nature of the metal-ligand interactions.

Single-crystal X-ray diffraction has been instrumental in revealing the detailed solid-state structures of several metal-PDA complexes. These studies confirm the tetradentate coordination of the PDA ligand through its two nitrogen atoms and two carboxylate oxygen atoms.

Calcium (Ca(II)) Complex : The structure of [Ca(PDA)(H₂O)₂]·2H₂O shows the Ca(II) ion with a coordination number of eight. nih.gov The calcium ion lies within the plane of the tetradentate PDA ligand, with average Ca-N bond lengths of 2.55 Å and Ca-O bonds to the carboxylate groups averaging 2.45 Å. nih.gov These bond lengths are considered normal, suggesting that a metal ion the size of Ca(II) (ionic radius ~1.0 Å) fits ideally into the ligand's binding pocket. nih.gov

Uranyl (UO₂²⁺) Complex : The hydrothermal synthesis and structure of [UO₂(PDA)] have been reported. nih.gov The structure reveals a pentagonal bipyramidal coordination geometry around the uranium atom. The equatorial plane consists of the four donor atoms from the PDA ligand (average U-N = 2.558 Å and U-O = 2.351 Å) and a bridging carboxylate oxygen from an adjacent complex. nih.gov Notably, the PDA ligand is perfectly planar, and the uranium atom lies within this plane, indicating a low-strain binding interaction. nih.gov

Thorium (Th(IV)) Complex : The structure of [Th(PDA)₂(H₂O)₂]·H₂O shows the thorium ion with a coordination number of ten. nih.gov It is bound to two PDA ligands and two water molecules. nih.gov The average Th-N and Th-O bond lengths are 2.694 Å and 2.430 Å, respectively. nih.gov Unlike the uranyl complex, the PDA ligands in the thorium complex are bowed, with the thorium atom situated out of the ligand plane, a distortion attributed to steric crowding from the two bulky ligands. nih.gov

Barium (Ba(II)) Complex : A crystal structure for the Ba(II)-PDA complex has also been reported. uncw.edu

Cobalt (Co(II)) Complex : The structure of an anionic complex, [pyda·H]₂[Co(phendc)₂]·10H₂O, was determined by single-crystal X-ray diffraction. nih.gov The complex crystallizes in the monoclinic system, and the structure was refined to a final R-factor of 0.0524. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of ligands and their metal complexes in solution.

¹H and ¹³C NMR have been used to characterize the proton-transfer compound formed between 2,6-pyridinediamine and this compound, which serves as a precursor for synthesizing metal complexes. nih.gov Solution studies using potentiometric pH titrations, often complemented by spectroscopy, have been used to determine the distribution of complex species as a function of pH. nih.gov For the Co(II) complex with PDA, these studies revealed that the major species in the pH range of 5.2-6.2 is [Co(phendc)₂]²⁻, which is analogous to the complex isolated in the crystalline state. nih.gov NMR studies on diamide derivatives of PDA have also shown evidence of conformational transitions at room temperature in solution. nih.govmdpi.com This indicates that while the core phenanthroline structure is rigid, substituent groups can introduce dynamic behavior in solution.

Coordination Geometries and Numbers

This compound and its derivatives form complexes with various metal ions, exhibiting a range of coordination numbers and geometries. The specific coordination environment is influenced by the size and charge of the metal cation, as well as the presence of other coordinating ligands or solvent molecules.

Commonly observed coordination numbers for complexes involving PDA are seven and eight. For instance, a bismuth(III) complex with PDA forms a seven-coordinate, one-dimensional linear polymer. nih.gov In this structure, the Bi(III) center is coordinated to one chloride atom, four oxygen atoms, and two nitrogen atoms, resulting in a distorted pentagonal-bipyramidal geometry. nih.gov Similarly, a discrete seven-coordinated cobalt(II) complex displays a distorted pentagonal bipyramidal geometry around the metal center. researchgate.net

Higher coordination numbers are frequently observed in complexes with larger ions, such as the lanthanides. While much of the research has focused on the more soluble diamide derivatives of PDA, these studies provide significant insight into the coordination behavior. For example, complexes with lanthanide nitrates have been synthesized and structurally characterized. acs.org An unusual complex with lanthanum nitrate (B79036) features a bridge structure where the lanthanum ions exhibit different coordination numbers of 10 and 12. acs.orgnih.gov Furthermore, a neodymium complex demonstrated the possibility of a water molecule entering the internal coordination sphere, increasing the coordination number of the neodymium ion to 11. acs.orgnih.gov Studies on cerium(III) have also revealed the formation of complexes with high coordination numbers. researchgate.net

Interactive Table: Coordination Geometries and Numbers

| Metal Ion | Ligand | Coordination Number | Geometry | Source |

|---|---|---|---|---|

| Bi(III) | PDA | 7 | Distorted Pentagonal-Bipyramidal | nih.gov |

| Co(II) | PDA | 7 | Distorted Pentagonal Bipyramidal | researchgate.net |

| Mn(II) | 5,6-dioxo-PDA | 7 | Not specified | nih.gov |

| La(III) | DAPhen derivative | 10 and 12 | Bridged Structure | acs.orgnih.gov |

| Nd(III) | DAPhen derivative | 11 | Not specified | acs.orgnih.gov |

Supramolecular Assembly and Network Formation

The structure of PDA and its derivatives facilitates the formation of complex supramolecular architectures through both coordination bonds and non-covalent interactions.

Non-covalent interactions play a crucial role in stabilizing the crystal packing of PDA-metal complexes and extending them into higher-dimensional networks. Hydrogen bonding is a predominant feature, often involving the carboxylate groups, coordinated water molecules, and counter-ions. nih.govnih.govresearchgate.net For example, in a bismuth-PDA coordination polymer, neighboring linear chains are assembled into a three-dimensional supramolecular architecture via weak C-H···O and C-H···Cl hydrogen bonds. nih.gov In a manganese complex with a derivative of PDA, extensive hydrogen bonding results in a supramolecular network. nih.gov

The ability of this compound to act as a bridging ligand allows for the construction of extended one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). acs.orgresearchgate.netresearchgate.net The carboxylate groups can bridge metal centers, while the phenanthroline unit provides rigidity and directionality to the resulting framework.

A clear example is the formation of a one-dimensional linear coordination polymer with bismuth(III). nih.gov The Bi(C₁₄H₆N₂O₄)Cl units are extended into an infinite chain through bridging carboxylate oxygen atoms. nih.gov The combination of 1,10-phenanthroline with various dicarboxylic acids is a well-established strategy for designing and preparing MOFs with intriguing topological structures and potential applications in areas like sensing and catalysis. acs.orgnih.gov The resulting frameworks can exhibit rich structural diversity, from discrete molecules linked by hydrogen bonds to extended 3D frameworks. researchgate.net The use of PDA and its derivatives in constructing polyoxometalate-based frameworks has also been reported, leading to the formation of crystalline 1D and 2D coordination polymers. researchgate.net

Specific Metal Ion Interactions and Selectivity Studies

The preorganized nature of PDA, with its converging donor atoms, leads to high stability constants and significant selectivity for certain metal ions, particularly actinides and lanthanides.

This compound has demonstrated a remarkable affinity and selectivity for the uranyl ion (UO₂²⁺). acs.orgnih.govosti.gov This high selectivity is attributed to the ligand's structural preorganization, which minimizes the entropic penalty upon complexation. Spectroscopic studies have determined the stability constant (log K₁) for the UO₂²⁺/PDA complex to be 16.5, a value significantly higher than those for uranyl complexes with other dicarboxylic acid ligands. acs.orgnih.gov

This strong binding affinity translates to high selectivity, even in the presence of competing metal ions. For instance, PDA exhibits strong selectivity for uranyl over vanadium ions (VO₂⁺ and VO²⁺), which are common competitors in environments like seawater. acs.orgosti.gov The stability constants for the vanadium complexes are considerably lower (log K₁ = 7.4 for V(IV) and 7.3 for V(V)), highlighting PDA's potential for the selective recovery of uranium. acs.orgosti.gov Density Functional Theory (DFT) calculations have supported these findings, helping to interpret the stronger binding affinity for uranium over vanadium. acs.orgosti.gov

Interactive Table: Stability Constants (log K₁) of PDA Complexes

| Metal Ion | log K₁ | Source |

|---|---|---|

| UO₂²⁺ | 16.5 | acs.orgnih.gov |

| V(IV) | 7.4 | acs.org |

| V(V) | 7.3 | acs.org |

The combination of hard oxygen and soft nitrogen donors in PDA and its derivatives makes them particularly interesting for the selective complexation and separation of f-elements (lanthanides and actinides). nih.gov It has been hypothesized that PDA will selectively bond to trivalent actinides over lanthanides. researchgate.net

Much of the experimental work in this area has utilized 2,9-diamide derivatives of PDA (DAPhens) to improve solubility in organic solvents for extraction studies. acs.orgnih.govrsc.orgacs.orgnih.govmdpi.com These studies consistently show that these ligands can selectively extract trivalent actinides like americium(III) from solutions containing trivalent lanthanides such as europium(III). nih.govmdpi.com For example, solvent extraction experiments using 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline achieved a maximum Am(III)/Eu(III) separation factor of about 51. nih.gov The extraction efficiency and selectivity are influenced by the nature of the substituents on the amide groups and the phenanthroline core. acs.orgnih.gov

Theoretical studies using DFT have provided insight into this selectivity. nih.govacs.orgnih.gov The "intra-ligand synergism" concept suggests that the presence of the soft nitrogen donors in the phenanthroline ring enhances the bond strength between the hard oxygen donors and the relatively softer actinide ion compared to the harder lanthanide ion. nih.govnih.gov DFT calculations reveal that the An–N bonds in these complexes have more covalent character than the corresponding Ln–N bonds, which is believed to be a key factor in the observed selectivity. acs.org Coordination chemistry studies with various lanthanides (e.g., Pr(III), Nd(III), Tb(III), Lu(III)) and Am(III) have been conducted to determine speciation and stability constants, contributing to a deeper understanding of f-element coordination behavior with this class of ligands. rsc.org

Actinide (f-element) Complexation Behavior (e.g., Am(III), Pu(III))

The complexation of PDA with trivalent actinides has been a subject of significant interest, primarily driven by the need for selective separation of these elements from lanthanides in nuclear waste streams. The unique combination of soft nitrogen donors and hard oxygen donors in the PDA ligand was hypothesized to favor binding with the softer actinide ions over the harder lanthanides. researchgate.net

Spectrophotometric studies on the complexation of Americium(III) with PDA have been conducted to determine the stability of the resulting complexes. These investigations, often employing competitive equilibrium methods due to the moderate stability of the complexes, have provided valuable thermodynamic data. researchgate.netnih.gov For instance, stability constants for the Am(III)-PDA complex have been determined in nitrate media at varying ionic strengths. researchgate.netnih.gov

Table 1: Stability Constants for Am(III) Complex with this compound

| Metal Ion | Ionic Strength (mol/L) | Log β | Reference |

| Am(III) | 0.1 (NaNO₃) | 10.38 ± 0.04 | researchgate.net |

| Am(III) | 0.5 (NaNO₃) | 10.13 ± 0.05 | researchgate.net |

Transition Metal (d-element) Complexation Characteristics (e.g., Zn(II), Co(II), Cu(II), Cd(II), Pb(II))

The coordination chemistry of this compound with d-block transition metals has also been explored, revealing a range of coordination modes and complex structures.

Cobalt(II): The complexation of Co(II) with PDA has been well-characterized. Potentiometric pH titrations have been used to determine the equilibrium constants for the formation of Co(II)-PDA complexes in aqueous solutions. uncw.edu A notable finding is the isolation and structural characterization of an anionic complex, [Co(phendc)₂]²⁻ (where phendc is the dianion of PDA), which was crystallized with a counter-ion. uncw.edu This study revealed that in the pH range of 5.2-6.2, the major species in solution is indeed the 1:2 metal-to-ligand complex. uncw.edu

Copper(II): The synthesis and characterization of Cu(II) complexes with PDA have been reported. These studies contribute to the understanding of how this pre-organized ligand interacts with copper ions, which is relevant for the development of new materials and sensors.

Zinc(II), Cadmium(II), and Lead(II): While direct and extensive studies on the complexation of this compound with Zn(II), Cd(II), and Pb(II) are not as prevalent in the reviewed literature, related research provides strong indications of their interaction. Diamide derivatives of PDA have been successfully employed as ionophores in potentiometric sensors that show high sensitivity towards Cu(II), Zn(II), Cd(II), and Pb(II). The functionality of these sensors is predicated on the complexation of the metal ions by the ligand framework. This suggests that the parent dicarboxylic acid ligand, PDA, would also form complexes with these metal ions.

Table 2: Characterized Transition Metal Complexes with this compound

| Metal Ion | Complex Formula/Species | Method of Characterization | Key Findings | Reference |

| Co(II) | [Co(phendc)₂]²⁻ | Potentiometric Titration, Single-Crystal X-ray Diffraction | Formation of a 1:2 complex in aqueous solution; structural determination of the anionic complex. | uncw.edu |

| Cu(II) | Cu(II)-PDA complexes | Synthesis and Characterization | Formation of complexes. | |

| Zn(II) | Implied Complexation | Potentiometric Sensors (using diamide derivative) | High sensitivity of PDA-diamide based sensors suggests complex formation. | |

| Cd(II) | Implied Complexation | Potentiometric Sensors (using diamide derivative) | High sensitivity of PDA-diamide based sensors suggests complex formation. | |

| Pb(II) | Implied Complexation | Potentiometric Sensors (using diamide derivative) | High sensitivity of PDA-diamide based sensors suggests complex formation. |

Iv. Advanced Spectroscopic and Photophysical Investigations of 1,10 Phenanthroline 2,9 Dicarboxylic Acid and Its Complexes

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption and luminescence spectroscopy are fundamental tools for probing the electronic transitions and de-excitation pathways in PDA and its derivatives. These studies provide insights into how the molecular structure influences the photophysical properties, which is essential for designing new functional materials.

The photophysical properties of 1,10-phenanthroline (B135089) derivatives are highly dependent on their substituents and the surrounding environment. The parent 1,10-phenanthroline scaffold possesses characteristic π-π* absorption bands in the UV region. The introduction of carboxylic acid groups at the 2 and 9 positions, as in PDA, modifies these electronic transitions. Further derivatization, for instance by converting the carboxylic acids to amides, can tune these properties significantly. researchgate.net

Studies on various 1,10-phenanthroline-2,9-dicarboxamides have shown that modifying the electronic nature of the ligand by incorporating different functional groups can lead to the appearance of intra-ligand or ligand-to-ligand charge transfer (CT) states. researchgate.net For example, protonation of 1,10-phenanthroline and its diphenyl and dianisyl derivatives in dichloromethane (B109758) leads to strong changes in their absorption and fluorescence spectra. rsc.org The low-energy absorption bands shift to the red, and while the intensity of the short-lived ππ* fluorescence decreases, a new, unstructured, and longer-lived fluorescence band appears at longer wavelengths. rsc.org

The unique photophysical and photochemical properties of derivatives, such as those incorporating perylene, make them suitable for applications in photo-induced energy and electron transfer systems. iosrjournals.org The solubility of these ligands, a critical factor for practical applications, is also heavily influenced by their structure. For instance, a perylene-phenanthroline derivative (pPDI) showed significantly higher solubility in DMSO compared to its precursor, 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA). iosrjournals.org

Table 1: Photophysical Properties of Selected 1,10-Phenanthroline Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2,9-dianisyl-1,10-phenanthroline (Protonated) | CH₂Cl₂ | Red-shifted from neutral form | Longer wavelength vs. neutral form | Not specified | rsc.org |

| N,N'-(5-amin-1,10-phenanthroline) perylene-3,4,9,10-tetracarboximonoimide (pPDI) | DMSO | 555 (HOMO→LUMO transition) | Not specified | Not specified | iosrjournals.org |

| Polycatenar-diphenylpyridine Ligands | CH₂Cl₂ | ~310-320 | ~380-400 | Not specified (short lifetime, 0.38-1.5 ns) | whiterose.ac.uk |

The coordination of PDA and its derivatives to metal ions, particularly lanthanides and transition metals like palladium, drastically alters their luminescence properties.

Lanthanide Complexes: PDA is an effective "antenna" ligand for sensitizing lanthanide ion luminescence. The ligand absorbs UV light, undergoes intersystem crossing to a triplet state, and then transfers this energy to the emissive energy levels of the lanthanide ion (e.g., ⁵D₀ state of Eu³⁺ or ⁵D₄ state of Tb³⁺). This results in the characteristic, sharp, line-like emission bands of the metal ion. publish.csiro.auuni-saarland.de A study of lanthanide coordination polymers with a dicarboxylic acid and 1,10-phenanthroline showed strong luminescence for the Europium(III) and Samarium(III) complexes. publish.csiro.au The modification of the PDA ligand, such as by creating diamide (B1670390) derivatives, directly impacts the luminescence of their lanthanide complexes. researchgate.net The stability constants of these complexes are a key factor; for instance, the UO₂²⁺/PDA complex exhibits a very high stability constant (log K₁ = 16.5), underscoring the strong binding affinity. acs.org

Palladium Complexes: In contrast to lanthanide complexes, palladium(II) complexes are often non-emissive or weakly luminescent in solution at room temperature. whiterose.ac.uk This is generally attributed to efficient non-radiative decay pathways through low-lying metal-centered d-d excited states. whiterose.ac.ukmdpi.com However, some palladium complexes containing phenanthroline derivatives can exhibit strong fluorescence in a frozen solvent matrix at 77 K. mdpi.com The incorporation of palladium into fluorophores can also lead to fluorescence quenching due to the heavy atom effect. mdpi.com For instance, palladium(II) complexes with substituted salicylaldehydes exhibit d-d transition bands in their UV-Vis spectra, but significant luminescence is not a primary feature. nih.gov

Table 2: Luminescence Characteristics of Selected Metal Complexes

| Complex | Metal Ion | Key Luminescence Feature | Reference |

|---|---|---|---|

| {Eu[(Hcob)(cob)(phen)]}n | Europium(III) | Exhibits characteristic red luminescence of Eu(III). | publish.csiro.au |

| [Eu(PEP)₂(NO₃)₃] | Europium(III) | Bright red luminescence in solid state and solution, sensitized by the PEP ligand. | uni-saarland.de |

| Palladium(II) complexes with polycatenar-diphenylpyridine | Palladium(II) | Generally non-emissive in solution at room temperature due to d-d states. | whiterose.ac.uk |

| [Cu(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline) | Copper(I) | Exhibits long-lived emission at room temperature, even in polar media. | rsc.org |

The excited-state landscape of PDA complexes is often characterized by charge transfer (CT) states. These states play a pivotal role in the energy transfer mechanisms that lead to sensitized metal luminescence.

Intraligand Charge Transfer (ILCT): In derivatives of PDA, particularly those with electron-donating and electron-accepting groups, an absorbed photon can promote an electron from a donor-localized orbital to an acceptor-localized orbital within the same ligand. The introduction of various substituents into 1,10-phenanthroline-2,9-dicarboxamides can induce these ILCT states. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): This involves the photoinduced transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy of the LMCT state is crucial; for efficient sensitization of lanthanide luminescence, the LMCT state must lie at a higher energy than the ligand's triplet state to avoid acting as a quenching pathway.

Metal-to-Ligand Charge Transfer (MLCT): This is more common in d-block metal complexes, such as those with Cu(I) or Ru(II). For example, a copper(I) complex with 2,9-diphenyl-1,10-phenanthroline (B1589507) exhibits a long-lived MLCT excited state, which is responsible for its luminescence. rsc.org

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides critical data on the lifetimes of excited states, offering a dynamic view of the de-excitation processes. The emission lifetime of polycatenar diphenylpyridine ligands and their palladium(II) complexes was found to be in the range of 0.38 to 1.5 nanoseconds, which is characteristic of emission from a singlet excited state. whiterose.ac.uk In studies of protonated phenanthroline derivatives, a shift from a short-lived ππ* fluorescence to a longer-lived fluorescence band was observed, indicating a significant change in the nature and lifetime of the emissive state upon protonation. rsc.org This technique is essential for quantifying the rates of energy transfer from the ligand's excited state to the metal ion in lanthanide complexes and for identifying non-radiative decay pathways that quench luminescence.

Circularly Polarized Luminescence (CPL) Studies with Europium(III) Complexes

Circularly Polarized Luminescence (CPL) is a powerful chiroptical technique that measures the differential emission of left- and right-circularly polarized light from chiral luminescent samples. Europium(III) complexes are particularly well-suited for CPL studies because their ⁵D₀ → ⁷F₁ magnetic-dipole allowed transition often exhibits a high luminescence dissymmetry factor (g_lum). acs.org

When chiral derivatives of PDA or related phenanthrolines are complexed with Eu(III), the chirality is transferred to the metal center's coordination environment, resulting in CPL activity. chemrxiv.orgchemrxiv.org Studies on Eu(III) complexes with camphor-fused bis(pyrazolyl)pyridine ligands, which are structurally related to functionalized phenanthrolines, have demonstrated strong CPL activity with |g_lum| values reaching up to 0.2. chemrxiv.orgchemrxiv.org Remarkably, it was shown that using different regioisomers of the chiral ligand could lead to an inversion in the sign of the CPL signal, offering a unique method for switching chiroptical properties. chemrxiv.org Furthermore, CPL has been used for the microscopic imaging of chiral amino acids in a gel using a [Eu(pda)₂]⁻ complex. semanticscholar.org Anion-responsive sign inversion of CPL has also been achieved with certain Eu(III) complexes, demonstrating their potential as smart, target-identifiable probes. acs.org

Table 3: CPL Data for Selected Europium(III) Complexes

| Complex System | Key Finding | glum Value | Reference |

|---|---|---|---|

| Eu(III) with camphor-fused bis(pyrazolyl)pyridine ligands | Strong CPL activity; sign inversion between regioisomers. | up to ±0.2 (for ⁵D₀ → ⁷F₁ transition) | chemrxiv.orgchemrxiv.org |

| Unsymmetrical N₃O₆-type Eu(III) complexes | Anion-responsive CPL sign inversion (e.g., Cl⁻ vs. CF₃COO⁻). | Sign changes (e.g., from negative to positive) | acs.org |

| [Eu(pda)₂]⁻ | Used for CPL imaging of chiral amino acids. | Not specified | semanticscholar.org |

Spectroelectrochemical Analysis of 1,10-Phenanthroline-2,9-dicarboxylic Acid Derivatives

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species. This method is invaluable for understanding the redox behavior of PDA derivatives and their complexes.

A study on 1,10-phenanthrolines substituted with redox-active phenothiazine (B1677639) units provides a clear example of this technique's utility. researchgate.net Using cyclic voltammetry combined with in-situ UV-Vis spectroscopy, researchers observed a reversible color change during the first oxidation step. This change corresponded to the appearance of a new absorption band around 500 nm, which was attributed to the formation of the phenothiazine radical cation. researchgate.net The results indicated that the two phenothiazine substituents behaved as electronically isolated redox centers. researchgate.net Such analyses are crucial for designing new ligands for redox-active metal complexes and for developing materials with switchable optical properties for applications in electrochromic devices or sensors.

V. Computational Chemistry and Theoretical Studies of 1,10 Phenanthroline 2,9 Dicarboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational investigations into PDA systems, providing detailed information about their electronic properties. These calculations are crucial for understanding the molecule's reactivity, bonding, and spectroscopic characteristics.

Researchers utilize DFT to optimize the ground-state geometries of PDA and its metal complexes. science.gov These optimized structures provide a foundation for further analysis, including the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to predicting chemical reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of molecular stability and electronic excitation properties. nih.gov

DFT calculations have been effectively used to analyze the electronic structure of PDA complexes with various metal ions, including actinides and lanthanides. acs.org Studies on a derivative, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), revealed that the bonds between americium (An) and the nitrogen atoms of the phenanthroline ring exhibit more covalent character than the corresponding europium (Eu)-nitrogen bonds. acs.org This difference in electronic structure is considered a key factor in the ligand's ability to selectively bind to actinides over lanthanides. acs.org Similarly, DFT was employed to identify and confirm the structures of uranyl (UO₂²⁺), vanadyl (VO²⁺), and pervanadyl (VO₂⁺) complexes with PDA, which was essential for interpreting experimental data. acs.orgnih.gov

Table 1: Representative Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of typical parameters derived from DFT calculations for molecules like PDA, based on general methodologies described in the literature. nih.gov)

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | Energy required to remove an electron (≈ -E(HOMO)) | Measures the tendency to become a cation. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -E(LUMO)) | Measures the tendency to become an anion. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Describes the escaping tendency of electrons from a system. |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high polarizability. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Measures the power of an atom or group to attract electrons. |

Theoretical Analysis of Metal-Ligand Binding Interactions and Preorganization Effects

A defining feature of PDA is its high degree of structural preorganization. uncw.edu The rigid 1,10-phenanthroline (B135089) backbone holds the two carboxylic acid donor groups in a fixed, convergent orientation, minimizing the entropic penalty upon complexation with a metal ion. researchgate.net Computational analysis is essential for quantifying this effect and understanding its consequences for binding affinity and selectivity.

Theoretical studies have confirmed that PDA is a planar, tetradentate ligand ideally suited for metal complexation. researchgate.net This preorganized structure is a significant advantage over flexible analogues like ethylenediiminodiacetic acid (EDDA), leading to the formation of thermodynamically more stable complexes. researchgate.netacs.org DFT calculations on PDA complexes with metal ions such as Ca(II), UO₂²⁺, and various lanthanides help to dissect the nature of the metal-ligand bonds. acs.orgacs.org For example, analysis of the Ca(II)-PDA complex shows that the metal ion fits into the ligand's cavity in a low-strain manner. acs.org

Furthermore, computational modeling helps to explain the remarkable selectivity of PDA for certain metal ions. DFT calculations were used to investigate the binding of PDA with UO₂²⁺, VO²⁺, and VO₂⁺. acs.orgnih.gov The results helped to interpret the stronger binding affinity for the uranyl ion over the vanadium species, a crucial insight for applications like the extraction of uranium from seawater. acs.orgnih.gov The combination of a hard dicarboxylate donor set and softer aromatic nitrogen donors, locked in a rigid frame, is a key factor in this selectivity.

Prediction and Interpretation of Spectroscopic Features

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules. By calculating theoretical spectra, researchers can assign experimental bands and gain a deeper understanding of the molecular vibrations and electronic transitions that give rise to them.

For PDA and its derivatives, DFT and time-dependent DFT (TD-DFT) calculations can predict various spectra:

Infrared (IR) and Raman Spectra: Theoretical calculations of vibrational frequencies help in assigning the peaks observed in experimental IR and Raman spectra. tu-clausthal.deasianpubs.org This is useful for confirming the coordination of the carboxylate and phenanthroline groups to a metal center by identifying shifts in characteristic vibrational modes.

NMR Spectra: Computational models can predict the chemical shifts of ¹H and ¹³C nuclei. For a related phenanthroline derivative, DFT calculations of the ¹³C NMR spectrum showed excellent agreement with experimental values, aiding in the structural characterization. mdpi.com

UV-Vis and Fluorescence Spectra: TD-DFT calculations are used to predict electronic absorption and emission wavelengths. acs.org These calculations can identify the nature of the electronic transitions (e.g., π→π* or metal-to-ligand charge transfer) and help interpret the results from UV-Vis absorption and fluorescence spectroscopy, which are often used to determine complexation constants. acs.org

Table 2: Correlation of Experimental and Theoretical Spectroscopic Data (This table illustrates how computational data is used to interpret experimental results, as described in the literature. acs.orgtu-clausthal.demdpi.com)

| Spectroscopic Method | Experimental Observation | Theoretical Interpretation (via DFT/TD-DFT) |

| Infrared (IR) | Shift in C=O stretching frequency upon metal binding. | Calculation of vibrational frequencies confirms coordination and change in bond order. |

| ¹³C NMR | Downfield or upfield shift of carboxylate carbon signal. | Predicted chemical shifts correlate with experimental values, confirming structure. mdpi.com |

| UV-Vis Absorption | Appearance of new absorption bands upon complexation. | Calculation of electronic transitions identifies them as ligand-centered or charge-transfer bands. |

| Fluorescence | Quenching or enhancement of emission upon metal binding. | Modeling of excited states helps explain the mechanism of fluorescence change (e.g., chelation-enhanced fluorescence). acs.org |

Elucidation of Reaction Mechanisms and Pathways (e.g., Oxidation/Reduction Processes)

Theoretical calculations are invaluable for mapping the complex reaction mechanisms that are difficult to probe experimentally. This includes modeling transition states, reaction intermediates, and energy profiles for processes like oxidation and reduction.

A significant example involves the use of a ruthenium catalyst with 1,10-phenanthroline-2,9-dicarboxylic acid for water oxidation. semanticscholar.org Computational studies on this system have been used to portray the electronic structure changes along a concerted oxygen atom-proton transfer pathway. semanticscholar.org By calculating the energetics of different proposed intermediates and transition states, researchers can identify the most plausible reaction mechanism. These calculations provide a step-by-step molecular-level picture of bond-making and bond-breaking events during the catalytic cycle.

Thermodynamic and Kinetic Modeling of Complexation

Computational chemistry can be used to predict the thermodynamic stability and kinetic lability of metal complexes, complementing experimental measurements.

Thermodynamic modeling often involves calculating the Gibbs free energy of complexation (ΔG_complex). nih.gov This value determines the spontaneity of the metal-ligand binding reaction and can be used to predict stability constants (log K). For PDA, such calculations can help rationalize the exceptionally high stability constants observed for its complexes with ions like Gd(III) and UO₂²⁺. acs.orgacs.org For instance, the measured log K₁ value for the UO₂²⁺/PDA complex is 16.5, and theoretical models can help elucidate the structural and electronic factors contributing to this high affinity. acs.orgnih.gov

Kinetic modeling involves calculating the activation energies for the formation and dissociation of complexes. While detailed kinetic modeling for PDA itself is not widely reported in the provided sources, studies on the parent 1,10-phenanthroline molecule provide a template. The kinetics of the formation of the iron(II) complex with 1,10-phenanthroline (ferroin) have been studied in detail, with a proposed multi-step mechanism. researchgate.net Similar computational approaches could be applied to PDA to calculate the rate constants for each step of the complexation process, providing a comprehensive understanding of the reaction dynamics.

Vi. Applications of 1,10 Phenanthroline 2,9 Dicarboxylic Acid in Advanced Chemical Research

Radionuclide Separation and Environmental Remediation

The unique structural and chemical properties of 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its derivatives make them highly effective in the selective separation of radionuclides. This is particularly crucial for environmental cleanup and the management of nuclear waste.

The vast reserves of uranium in seawater present a potential source for nuclear fuel, but its extremely low concentration and the presence of competing metal ions, such as vanadium, pose significant extraction challenges. repec.org Research has identified this compound as a highly promising ligand for the selective recovery of uranium from this challenging environment. nih.govacs.org

The preorganized structure of PDA, with its rigid backbone, makes it an exceptionally strong and selective chelator for the uranyl ion (UO₂²⁺). nih.govrsc.org Studies have demonstrated that PDA exhibits a remarkably high binding affinity for uranyl ions, with a measured stability constant (log K₁) of 16.5. nih.govacs.org This is significantly higher than that of other dicarboxylic ligands. nih.govacs.org

Crucially, PDA shows strong selectivity for uranium over competing vanadium ions. nih.govacs.org The stability constants for the PDA complexes with vanadium ions are considerably lower, with a log K₁ of 7.4 for V(IV) and 7.3 for V(V). nih.govacs.org This selectivity is attributed to the size-based preference of the ligand and its structural preorganization, which is more suitable for the larger uranyl ion. rsc.org Density functional theory (DFT) calculations have further elucidated this, showing that while PDA coordinates to the uranyl cation in a tetradentate fashion, it acts as a tridentate ligand towards the smaller VO₂⁺ ion. rsc.org These properties make PDA a strong candidate for integration into novel adsorbent materials for the efficient and selective extraction of uranium from seawater. nih.govacs.org

Table 1: Stability Constants of this compound (PDA) with Uranyl and Vanadium Ions

| Metal Ion | Stability Constant (log K₁) |

| UO₂²⁺ | 16.5 nih.govacs.org |

| V(IV) | 7.4 nih.govacs.org |

| V(V) | 7.3 nih.govacs.org |

This table illustrates the high binding affinity and selectivity of PDA for the uranyl ion over competing vanadium ions.

The separation of trivalent actinides, such as americium (Am), from lanthanides (Ln) is a critical and challenging step in the reprocessing of spent nuclear fuel. acs.org This is due to their similar ionic radii and chemical properties. acs.org Derivatives of this compound, particularly its diamides, have emerged as highly selective extractants for this purpose. nih.govnih.gov

These ligands are valued for their high radiation and hydrolytic stability, fast extraction kinetics, and their composition of only carbon, hydrogen, nitrogen, and oxygen, which is advantageous for waste management. nih.gov The combination of "soft" nitrogen donor atoms in the phenanthroline backbone and "hard" oxygen donor atoms in the amide groups allows for the selective complexation of actinides over lanthanides. nih.gov

Research has shown that specific diamides of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid exhibit high selectivity, with separation factors (SF) of approximately 10 for Am/La and 12 for Am/Eu. nih.gov The stoichiometry of the extracted complexes of Am(III) and Eu(III) with some phenanthroline diamide (B1670390) ligands has been determined to be 1:2 (metal:ligand). nih.gov The design of these ligands, including the nature of the substituents on the amide groups, can be tailored to optimize their extraction efficiency and selectivity. nih.govresearchgate.net

Table 2: Separation Performance of this compound Derivatives in Am/Ln Separation

| Ligand Derivative | Separation Pair | Separation Factor (SF) |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamide | Am/La | ~10 nih.gov |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamide | Am/Eu | ~12 nih.gov |

This table highlights the selectivity of modified PDA ligands for americium over lanthanides.

Partitioning and Transmutation (P&T) is an advanced nuclear waste management strategy aimed at reducing the long-term radiotoxicity of spent nuclear fuel. researchgate.netoecd-nea.org A key step in P&T is the separation (partitioning) of long-lived minor actinides (like americium and curium) from the bulk of the waste, particularly from lanthanides, which have large neutron absorption cross-sections and would interfere with the subsequent transmutation process. researchgate.netresearchgate.net

The 1,10-phenanthroline (B135089) skeleton serves as a crucial platform for designing extractants used in these separation processes. researchgate.net Ligands derived from this compound are particularly well-suited for the selective extraction of minor actinides from highly acidic high-level waste solutions. nih.gov The ability of these compounds to selectively bind with minor actinides allows for their removal from the waste stream, preparing them for transmutation into shorter-lived or stable isotopes. This significantly reduces the long-term environmental burden of nuclear waste. oecd-nea.orgscispace.com

Catalysis

In addition to its role in separation chemistry, this compound and its derivatives are integral components of advanced catalytic systems. The phenanthroline core provides a stable and tunable platform for the development of catalysts for a variety of chemical transformations.

Copper(I) complexes containing phenanthroline-based ligands have gained attention as cost-effective and environmentally benign alternatives to precious metal-based photoredox catalysts like those of ruthenium and iridium. utas.edu.au These copper complexes can be activated by visible light to initiate a range of chemical reactions. uni-regensburg.de

While the direct use of this compound in this context is less explored, the broader class of phenanthroline-containing copper(I) complexes demonstrates the importance of this ligand scaffold. flinders.edu.auresearchgate.net The steric and electronic properties of the phenanthroline ligand can be tuned to optimize the photophysical and electrochemical properties of the copper complex, thereby enhancing its catalytic efficiency. uni-regensburg.de These catalysts have been successfully employed in various transformations, including atom-transfer radical addition (ATRA) reactions. core.ac.uk

Ruthenium complexes are among the most studied molecular catalysts for water oxidation, a key process in artificial photosynthesis for the production of hydrogen fuel. acs.orgnih.gov The ligand environment around the ruthenium center plays a critical role in the catalytic activity and stability of the complex. acs.orgnih.gov

Complexes of ruthenium with ligands derived from 1,10-phenanthroline, such as 2,9-di-(2′-pyridyl)-1,10-phenanthroline (dpp), have been investigated as water oxidation catalysts. acs.org These catalysts can be modified by introducing functional groups to the phenanthroline framework to fine-tune their redox properties. acs.orgnih.gov The catalytic cycle for water oxidation with some ruthenium-phenanthroline complexes is proposed to proceed through a water nucleophilic attack on a high-valent Ru(V)=O species. acs.org The rigid and highly conjugated structure of the phenanthroline ligand provides the necessary stability for the catalyst to withstand the harsh oxidative conditions of the reaction.

Other Homogeneous and Heterogeneous Catalytic Systems

While broadly recognized for its role as a chelating agent, this compound (pda) has emerged as a critical ligand in the development of molecular catalysts, particularly for the challenging process of water oxidation. Research has focused on mononuclear Ruthenium(II) complexes where pda serves as the equatorial, tetradentate ligand. These complexes, such as [Ru(pda)(pic)₂] (where pic is 4-picoline), are instrumental in mechanistic studies of O–O bond formation, a key step in water splitting.

Detailed investigations have revealed that the catalytic pathway is highly dependent on the ligand framework. Unlike the highly efficient catalyst Ru-bda (utilizing 2,2′-bipyridine-6,6′-dicarboxylate), which primarily operates through a rapid, bimolecular interaction of two metal-oxo units (I2M pathway), the Ru-pda complex follows a different, slower mechanism. nih.govresearchgate.net The geometry and electronic properties imparted by the pda ligand cause the Ru-pda catalyst to favor a water nucleophilic attack (WNA) on a high-valent Ru(V)=O species. nih.govacs.org

The preference for the WNA pathway results in a significantly lower catalytic activity for Ru-pda compared to its bda analogue. nih.gov This difference is attributed to the orientation of the catalyst molecules in solution. The pda ligand induces a "front-to-back" dimerization of the [Ru(V)O(pda)]⁺ intermediates, a non-productive arrangement that sterically hinders the favorable I2M pathway. researchgate.net This incorrect orientation necessitates a geometric rearrangement before the O–O bond can form, making the WNA mechanism kinetically competitive despite being intrinsically less efficient. researchgate.net These findings underscore the profound influence of the ligand architecture on catalytic mechanisms and provide crucial insights for the rational design of next-generation water oxidation catalysts. researchgate.net Ruthenium complexes incorporating pda have also been developed with functionalized axial ligands for immobilization onto electrodes, aiming to create robust systems for (photo)electrochemical water oxidation. mdpi.com

Chemical Sensing and Biosensing Platforms

The rigid, preorganized structure of this compound makes it an exceptional platform for the selective recognition of ions and molecules. Its strong and specific coordination properties have been harnessed to develop sophisticated sensors for environmental and biological monitoring.

Potentiometric Sensors for Hazardous Metal Ions (e.g., Cu, Zn, Cd, Pb)

The inherent ability of this compound to form stable complexes with a variety of metal ions is the foundation for its use in chemical sensors. The preorganized arrangement of its nitrogen and carboxylate donors leads to high stability constants for complexes with numerous metal ions, including hazardous heavy metals.

While direct potentiometric applications of the acid itself are a subject of research, closely related derivatives have demonstrated significant promise. In one study, N,N'-dialkyl-N,N'-diaryl-1,10-phenanthroline-2,9-dicarboxamides were synthesized and used as ionophores in PVC-plasticized potentiometric sensor membranes. researchgate.net These sensors exhibited noteworthy electrochemical sensitivity specifically towards d-block elements, including copper (Cu), zinc (Zn), cadmium (Cd), and lead (Pb), while showing minimal response to lanthanides. researchgate.net This differential sensitivity highlights the potential of the phenanthroline-dicarboxamide scaffold for creating selective electrodes for monitoring environmental pollutants.

The underlying principle of this selectivity is the high binding affinity of the core ligand structure for specific metal ions. Studies on the parent dicarboxylic acid have quantified its strong complexation with various ions, which is critical for sensor development.

| Metal Ion | Log K₁ | Reference |

|---|---|---|

| UO₂²⁺ (Uranyl) | 16.5 | acs.org |

| VO²⁺ (Vanadyl(IV)) | 7.4 | acs.org |

| VO₂⁺ (Vanadyl(V)) | 7.3 | acs.org |

Chiral Sensing Applications (e.g., Amino Acids)

A highly innovative application of this compound is in the field of chiral sensing. An achiral Europium(III) complex, [Eu(pda)₂]⁻, has been designed to act as a highly selective probe for chiral amino acids. scilit.comacs.org Under normal conditions, the [Eu(pda)₂]⁻ complex is achiral and its bright-red luminescence is not circularly polarized. nih.gov

However, in the presence of specific chiral amino acids, the complex exhibits induced circularly polarized luminescence (CPL). scilit.com This phenomenon arises from a specific interaction between the Eu(III) complex and the amino acid molecules, which causes a slight distortion in the complex's coordination structure, rendering it chiral. acs.org The system shows remarkable selectivity; for instance, it exhibits intense CPL signals in the presence of L-histidine (at pH 3) and L-arginine (at pH 7), but weak or no response to many other amino acids under the same conditions. scilit.com This selectivity allows for the differentiation of amino acid enantiomers (D- vs. L-forms).

This research has been extended to imaging applications, where the CPL of the Eu(III) complex in an agar (B569324) gel was used to successfully map the spatial distribution of D- and L-amino acids. nih.gov

| Amino Acid | CPL Response | Optimal pH | Reference |

|---|---|---|---|

| Arginine | Strong | 7 | scilit.comnih.gov |

| Histidine | Strong | 3 | scilit.comnih.gov |

| Pyrrolidonecarboxylic Acid | Moderate | - | scilit.com |

| Other tested amino acids | Weak to None | - | scilit.com |

Design of Cross-Sensitive Multisensor Systems

The differential response of sensors based on this compound and its derivatives to various analytes makes them ideal candidates for inclusion in cross-sensitive multisensor systems, often referred to as "electronic tongues." These systems utilize an array of sensors where each sensor has broad but slightly different selectivity. The combined response pattern from the array is unique to a specific analyte or mixture, allowing for qualitative and quantitative analysis through pattern recognition.

Research on potentiometric sensors using 1,10-phenanthroline-2,9-dicarboxamide (B1246272) ionophores explicitly suggests their use as promising cross-sensitive sensors. researchgate.net The varied sensitivity of these sensors to Cu, Zn, Cd, and Pb means that an array of such sensors could potentially identify and quantify these metals in a mixed solution. researchgate.net Furthermore, a potentiometric sensor array has been successfully applied for the direct quantification of thorium and uranium in real nuclear fuel reprocessing streams, demonstrating the practical viability of this approach for complex industrial monitoring. mdpi.com

Development of Advanced Functional Materials

The ability of this compound to act as a rigid, multitopic linker has been exploited in the construction of novel functional materials with ordered structures, such as metal-organic frameworks (MOFs) and coordination polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an excellent building block for coordination polymers due to its rigid backbone and multiple coordination sites (two nitrogen atoms and four oxygen atoms from the carboxyl groups). Its coordination with various metal centers has led to materials with diverse structural motifs and properties.

For example, a new linear Bismuth(III) coordination polymer, [Bi(C₁₄H₆N₂O₄)Cl]n, was synthesized using an ionothermal method. Current time information in Manchester, GB. In this structure, the Bi(III) center is seven-coordinated, and the fragments extend into a one-dimensional linear polymer. Current time information in Manchester, GB. These chains are further assembled into a three-dimensional supramolecular architecture through hydrogen bonds. Current time information in Manchester, GB.

In another example, the ligand has been used to construct a pH-sensitive MOF with Europium(III) ions. This material exhibits the typical luminescence of lanthanides, with the intensity of one of its emission peaks increasing linearly with pH, making it a potential candidate for optical pH sensing. nih.gov The ligand has also been used to link lanthanoid ions (like Dy, La, Nd, Sm) into one-dimensional coordination polymers and two-dimensional layered frameworks in combination with polyoxometalates. acs.org

| Metal Ion | Structural Feature | Potential Application | Reference |

|---|---|---|---|

| Bi(III) | 1D linear polymer forming a 3D supramolecular architecture | Luminescent materials | Current time information in Manchester, GB. |

| Eu(III) | MOF structure | Optical pH sensing | nih.gov |

| Dy(III), La(III), Nd(III), Sm(III) | 1D coordination polymers and 2D layered frameworks with polyoxometalates | Adsorbents, functional hybrid materials | acs.org |

| Co(II) | Anionic complex [Co(phendc)₂]²⁻ | Fundamental coordination chemistry |

Organic Light Emitting Diodes (OLEDs)

The unique photophysical properties of 1,10-phenanthroline derivatives, including this compound, have positioned them as promising candidates for inclusion in the development of advanced Organic Light Emitting Diodes (OLEDs). The rigid, planar structure of the phenanthroline core, combined with the electronic influence of the carboxylic acid substituents, can be harnessed to create efficient light-emitting materials, particularly when complexed with rare-earth metals like europium.

Research into europium complexes with 1,10-phenanthroline ligands has demonstrated their potential for applications in photonics. For instance, the substitution of other ligands with a simple 1,10-phenanthroline in europium complexes has been shown to cause a significant increase in the second-order nonlinear optical (NLO) properties. nih.gov Specifically, the replacement of a diglyme (B29089) ligand in a europium hexafluoroacetylacetonate complex with 1,10-phenanthroline resulted in a more than six-fold enhancement of the NLO response. nih.gov While this study did not use the dicarboxylic acid derivative, it highlights the favorable impact of the phenanthroline structure on the photophysical characteristics of the metal complex.

Theoretical studies have further delved into the effects of substituents on the luminescent properties of europium(III)-1,10-phenanthroline complexes. These studies, employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods, have investigated how electron-donating and electron-withdrawing groups at various positions on the phenanthroline ring influence the energy transfer and emission characteristics of the complex. researchgate.net The carboxylic acid groups in this compound act as electron-withdrawing groups, which can modulate the energy levels of the ligand and, consequently, the efficiency of energy transfer to the central europium ion, a critical factor in the performance of OLEDs.

The following table summarizes the key findings from a study on europium complexes with 1,10-phenanthroline derivatives, illustrating their potential in NLO applications relevant to OLEDs.

| Complex | Ligands | Second-Order NLO Response (μβEFISH in 10-48 esu) | Key Finding |

| [Eu(hfa)3(phen)] | hexafluoroacetylacetonate, 1,10-phenanthroline | 1016 | A significant increase in NLO properties upon coordination of 1,10-phenanthroline. nih.gov |

| [Eu(tta)3(phen)] | 2-thenoyltrifluoroacetonate, 1,10-phenanthroline | 920 | Demonstrates a large NLO response, indicating potential for photonics. nih.gov |

| [Eu(hfa)3(diglyme)] | hexafluoroacetylacetonate, diglyme | ~161 | Serves as a baseline for comparison, highlighting the enhancement by the phenanthroline ligand. nih.gov |

These findings underscore the potential of 1,10-phenanthroline-based ligands, including the dicarboxylic acid derivative, in the design of new materials for OLEDs, where fine-tuning of the electronic and photophysical properties is paramount for achieving high efficiency and color purity.

Hybrid Materials for Drug Adsorption

This compound is a key building block in the synthesis of hybrid materials, particularly Metal-Organic Frameworks (MOFs), which have shown significant promise in the field of drug delivery and adsorption. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The high surface area, tunable pore size, and versatile functionality of MOFs make them excellent candidates for hosting and releasing therapeutic molecules. nih.gov

The dicarboxylic acid functionality of this compound allows it to act as a linker, coordinating with metal centers to form the extended network structure of a MOF. cd-bioparticles.net The resulting hybrid material possesses cavities and channels that can be tailored to adsorb specific drug molecules. The adsorption of drugs into MOFs is governed by the physicochemical properties of both the framework and the drug, including pore size and volume of the MOF, and the size and chemical nature of the therapeutic agent. nih.gov

The process of loading drugs into these hybrid materials often occurs via postsynthetic encapsulation, where the pre-synthesized MOF is mixed with a solution of the therapeutic agent. nih.gov The drug molecules then diffuse into the pores of the MOF and are adsorbed onto the internal surfaces. This method allows for the encapsulation of a wide variety of pharmaceuticals, from small molecules to larger biomolecules. nih.gov

Research in this area has focused on the design of MOFs for various drug delivery applications. While initial studies often centered on the delivery of small-molecule drugs like ibuprofen (B1674241) and the anticancer agent doxorubicin, more recent work has expanded to include macromolecules such as proteins and nucleic acids. nih.gov The ability of MOFs to protect these larger therapeutic cargos is a significant advantage.

The table below outlines the key aspects of MOFs, where ligands like this compound play a crucial role, in the context of drug adsorption and delivery.

| MOF Characteristic | Relevance to Drug Adsorption | Research Focus |

| High Surface Area and Porosity | Provides a large capacity for drug loading through adsorption. nih.gov | Maximizing drug encapsulation efficiency. nih.gov |

| Tunable Pore Size | Allows for the selective adsorption of drug molecules based on their size and shape. nih.gov | Tailoring MOFs for specific drug molecules. nih.gov |

| Functionalizable Linkers | The properties of the linker, such as this compound, can be modified to enhance drug-framework interactions and control release kinetics. nih.gov | Improving drug loading and controlling release profiles. nih.gov |

| Biocompatibility | Essential for in vivo applications to ensure the material is not harmful to the biological system. | Investigating the toxicity and degradation of MOFs. |

The use of this compound in the construction of these sophisticated hybrid materials opens up new avenues for the development of advanced drug adsorption and delivery systems with high capacity and controlled release capabilities.

Vii. Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Ligands with Enhanced Properties

The strategic modification of the 1,10-phenanthroline-2,9-dicarboxylic acid scaffold is a key area of future research, aimed at creating new ligands with tailored functionalities. By altering substituents on the phenanthroline core or at the carboxylic acid positions, researchers can fine-tune the electronic and steric properties of the molecule to enhance its performance in specific applications. nih.govacs.org

Key strategies for ligand modification include:

Core Substitution : Introducing groups like chlorine or fluorine atoms into the phenanthroline backbone can alter the ligand's basicity and improve its resistance to oxidation, which is crucial for applications in highly acidic environments such as nuclear waste processing. nih.govnih.goviaea.org

Amide Functionalization : Converting the carboxylic acid groups to amides (diamides) creates a new class of N,N′,O,O′-tetradentate ligands. The properties of these diamides can be further customized by varying the substituents on the amide nitrogen atoms. nih.govmdpi.com For instance, attaching aryl substituents has been shown to significantly increase extraction efficiency for certain metal ions. nih.gov

Macrocycle Formation : Reacting PDA-derived acyl chlorides with amines like piperazine (B1678402) can produce 24-membered macrocyclic diamides. mdpi.comnih.gov These macrocycles exhibit unique coordination properties and can switch extraction mechanisms from acidic to alkaline conditions, demonstrating high selectivity for f-elements like americium (Am(III)). mdpi.comnih.gov

These rational design approaches allow for the creation of ligands with enhanced selectivity and stability, as demonstrated by the high affinity of PDA for the uranyl ion (UO₂²⁺), making it a promising candidate for uranium extraction from seawater. acs.org

Exploration of Novel Coordination Modes and Architectures

The rigid structure of PDA and its derivatives facilitates the formation of complex and often unique coordination architectures. Future research will continue to explore how this ligand can be used to assemble novel supramolecular structures.

Researchers have already observed:

High Coordination Numbers : In complexes with lanthanide nitrates, diamide (B1670390) derivatives of PDA have resulted in unusual coordination numbers of 10, 11, and 12. acs.orgnih.gov One notable example is a complex where a water molecule entered the inner coordination sphere of neodymium. acs.orgnih.gov

Supramolecular Networks : Through hydrogen bonding and π-π stacking interactions, PDA and its derivatives can self-assemble into intricate three-dimensional supramolecular networks. nih.govresearchgate.netresearchgate.net For example, 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid dihydrate forms extensive hydrogen-bonded networks. nih.govresearchgate.net

Polymeric Structures : Related phenanthroline systems have been shown to form polymeric coordination ribbons, a structural motif that could be explored with PDA. rsc.org The reaction of PDA with bismuth(III) has yielded a new linear coordination polymer. semanticscholar.org Iron complexes with PDA have been synthesized that show rare seven- and eight-coordination geometries, forming 3D supramolecular architectures. researchgate.net

The study of these novel coordination modes is fundamental to developing new materials with specific structural and functional properties, from porous frameworks to complex molecular machines. ics-ir.orgmdpi.comacs.org

Integration into Hybrid Systems and Nanomaterials

A significant emerging trend is the incorporation of this compound into advanced hybrid materials and nanomaterials. This integration combines the unique properties of the PDA ligand with the functionalities of other material classes.

Promising research avenues include:

Functionalized Nanosheets : PDA has been used as a preorganized ligand to rationally design highly dispersed iron- and nitrogen-doped carbon (Fe-N-C) nanosheets. acs.orgnih.gov These materials exhibit exceptional catalytic activity for oxygen activation, which has been harnessed to create highly sensitive electrochemiluminescence (ECL) sensors for detecting substances like the antibiotic tetracycline. acs.orgnih.gov

Metal-Organic Frameworks (MOFs) : The carboxylic acid groups of PDA make it an ideal building block, or linker, for constructing MOFs and other coordination polymers. researchgate.net These frameworks can be designed to have high porosity and selectivity, making them suitable for gas separation and storage.

Nanoparticle Functionalization : Related phenanthroline diamides have been used to functionalize nanoparticles, creating selective adsorbents for metal ions. acs.org This approach could be extended using PDA to develop new materials for environmental remediation or resource recovery.

Polyoxometalate (POM) Hybrids : PDA has been used as a linking ligand to assemble frameworks with Keggin-type polyanions and lanthanoids, forming crystalline 1D coordination polymers. researchgate.net

These hybrid systems leverage the chelating and structural properties of PDA to create materials with synergistic functionalities, opening doors for new technologies in sensing, catalysis, and separation science.

Advanced Computational Approaches for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design and discovery of new PDA-based systems. These methods provide deep insights into the electronic structure, stability, and reactivity of molecules and their complexes.

DFT calculations have been successfully employed to: